Batabulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Batabulin, also known by its chemical name T138067 and the sodium salt form Batabulin Sodium, has the molecular formula C13H7F6NNaO3S. It is classified as a small molecule drug and is primarily known for its role as a tubulin inhibitor. The compound selectively binds to specific isotypes of tubulin, including beta1, beta2, and beta4, thereby inhibiting tubulin polymerization and affecting microtubule dynamics .

The primary chemical reaction involving Batabulin is its covalent binding to cysteine residues in tubulin proteins. This reaction leads to the modification of the beta isotypes of tubulin, which disrupts normal microtubule assembly and function. The mechanism of action involves the formation of a stable covalent bond between Batabulin and the target protein, thereby inhibiting its polymerization capabilities .

Batabulin exhibits significant antineoplastic activity, making it a candidate for cancer treatment. It has been studied primarily for its effects on hepatocellular carcinoma, where it has reached Phase 3 clinical trials. The compound's ability to interfere with microtubule dynamics is critical in halting cancer cell proliferation and inducing apoptosis in malignant cells .

The synthesis of Batabulin involves several steps that typically include:

- Formation of the pentafluorophenylsulfonamide: This step introduces the fluorinated aromatic group essential for biological activity.

- Covalent modification: The final product is obtained through reactions that facilitate the selective binding to tubulin isotypes.

The specific synthetic pathways may vary among different research groups but generally focus on achieving high purity and bioactivity of the final compound .

Batabulin's primary application lies in oncology, particularly for treating hepatocellular carcinoma. Its unique mechanism as a tubulin inhibitor positions it among other chemotherapeutic agents aimed at disrupting cancer cell division. Ongoing research continues to explore its efficacy in various cancer types and potential combination therapies .

Studies have demonstrated that Batabulin interacts specifically with tubulin proteins, leading to significant alterations in microtubule dynamics. These interactions are critical for understanding how Batabulin can be effectively utilized in cancer therapies. The selectivity for certain tubulin isotypes suggests potential avenues for targeted therapy with minimized side effects compared to broader-spectrum chemotherapeutics .

Batabulin shares similarities with several other compounds known for their effects on tubulin dynamics. Here’s a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Paclitaxel | Stabilizes microtubules | Derived from the Pacific yew tree |

| Vincristine | Inhibits microtubule assembly | Derived from periwinkle plant |

| Colchicine | Binds to tubulin and prevents polymerization | Used historically for gout treatment |

| Batabulin | Covalently modifies specific tubulin isotypes | Selective binding to beta1, beta2, beta4 |

Batabulin's unique mechanism of covalent modification distinguishes it from these other compounds that primarily act through reversible interactions with tubulin .

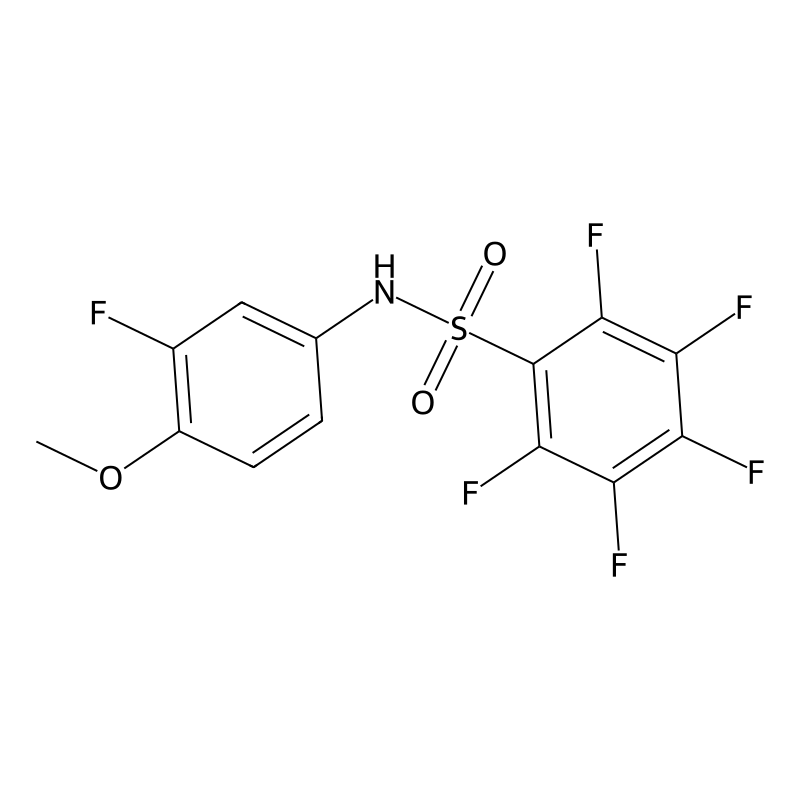

Batabulin represents a sophisticated synthetic pentafluorophenylsulfonamide compound with the molecular formula C13H7F6NO3S and a molecular weight of 371.26 grams per mole [1] [2] [3]. The systematic chemical name of batabulin is 2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide, reflecting its complex fluorinated aromatic structure [1] [3].

The synthesis of batabulin and related pentafluorophenylsulfonamide compounds relies on well-established methodologies for preparing highly fluorinated aromatic sulfonamides. The general synthetic approach involves the construction of pentafluorophenyl sulfonate ester intermediates followed by aminolysis reactions with appropriately substituted anilines [4] [5] [6]. Studies on pentafluorophenyl sulfonate esters have demonstrated their utility as shelf-stable alternatives to reactive sulfonyl chlorides, providing superior handling characteristics and selectivity in aminolysis reactions [5] [7].

The aminolysis of pentafluorophenyl sulfonate esters with amines proceeds through either direct displacement mechanisms for aromatic sulfonates or elimination-addition pathways for alkyl derivatives [5] [6]. For aromatic pentafluorophenyl sulfonates like those used in batabulin synthesis, the reaction typically proceeds through direct nucleophilic displacement, resulting in controlled reaction rates and high selectivity [5]. The pentafluorophenyl group serves as an excellent leaving group due to the strong electron-withdrawing effects of the multiple fluorine substituents, facilitating clean aminolysis reactions under mild conditions [4] [6].

Microwave-assisted synthesis protocols have been developed for pentafluorophenyl sulfonate aminolysis reactions, significantly reducing reaction times to approximately five minutes while maintaining moderate to high yields [4]. These conditions represent substantial improvements over traditional thermal methods, offering enhanced efficiency and reduced side product formation. The reaction conditions can be further optimized through careful selection of solvents, with hexafluoroisopropanol showing particular utility in controlling regioselectivity through hydrogen bonding interactions [8].

Structure-Activity Relationship Studies

The structure-activity relationships of batabulin center on its unique mechanism of covalent modification of beta-tubulin at cysteine 239 [9] [10] [11]. This covalent binding occurs selectively with the beta1, beta2, and beta4 isotypes of beta-tubulin, while avoiding other tubulin variants [3] [9] [10]. The selectivity arises from the conserved nature of cysteine 239 across these specific beta-tubulin isotypes and the precise molecular geometry required for covalent bond formation [9] [12].

The pentafluorophenylsulfonamide structure provides several critical elements for biological activity. The highly electronegative pentafluorophenyl ring creates a potent electrophilic center that facilitates nucleophilic attack by the sulfur atom of cysteine 239 [9] [11]. The sulfonamide linkage provides both chemical stability and the appropriate geometry for target recognition, while the fluorinated aniline substituent contributes to binding affinity and selectivity [1] [3].

Comparative studies with other covalent tubulin modifiers have revealed that compounds targeting cysteine 239, including T0070907 and related analogs, share similar mechanisms of action involving proteasome-dependent tubulin degradation [11]. The covalent modification at this critical residue disrupts normal tubulin polymerization dynamics and triggers cellular degradation pathways, ultimately leading to cytoskeletal collapse and apoptosis [9] [10] [11].

The methoxy group on the aniline ring appears to play an important role in molecular recognition and binding affinity. Structure-activity relationship studies of related tubulin inhibitors have demonstrated that methoxy substituents often contribute significantly to potency, likely through favorable hydrophobic interactions within the binding pocket [13]. The specific positioning of the fluorine and methoxy substituents on the aniline ring creates an optimal balance of electronic and steric properties for selective tubulin binding [1] [3].

Salt Forms and Derivatives

Batabulin sodium represents the primary salt derivative of the parent compound, with the molecular formula C13H6F6NNaO3S and a molecular weight of 393.24 grams per mole [14] [15] [16]. The sodium salt form provides enhanced solubility characteristics compared to the free base, improving its handling properties and potential for pharmaceutical formulation development [17] [18] [19].

The formation of the sodium salt occurs through deprotonation of the sulfonamide nitrogen, creating an anionic species that associates with the sodium cation [15] [19]. This salt formation significantly alters the physicochemical properties of the compound, including increased water solubility and modified stability profiles under various conditions [18] [19]. The sodium salt form maintains the essential biological activity of the parent compound while offering improved pharmaceutical properties [17] [10].

Other potential salt forms and derivatives could theoretically be prepared using various counterions, though the literature primarily focuses on the sodium salt as the most practical and stable derivative [19]. The choice of sodium as the counterion reflects its generally recognized as safe status and compatibility with biological systems [17] [18].

The salt formation does not significantly impact the core mechanism of action, as the active species remains the same upon dissolution and target engagement [10]. However, the improved solubility characteristics of the sodium salt may enhance bioavailability and cellular uptake compared to the less soluble free base form [18] [19].

Chemical Stability and Reactivity

The chemical stability of batabulin reflects the inherent properties of highly fluorinated aromatic sulfonamides. Under recommended storage conditions of -20°C, the compound demonstrates excellent long-term stability for up to three years [20] [21] [22]. This exceptional stability results from the electron-withdrawing effects of the multiple fluorine substituents, which reduce the reactivity of the aromatic rings toward oxidation and other degradation pathways [20].

At room temperature, batabulin shows good short-term stability but requires refrigerated storage for extended periods [20] [21]. The compound exhibits stability toward mild acidic and basic conditions, making it compatible with a range of pH environments encountered in biological systems [20]. However, prolonged exposure to aqueous conditions should be avoided, as this may lead to gradual hydrolysis of the sulfonamide linkage [20].

The reactivity profile of batabulin is dominated by its designed function as a covalent modifier of cysteine residues. The pentafluorophenyl group acts as an excellent leaving group, facilitating nucleophilic displacement reactions with sulfur nucleophiles such as cysteine thiols [9] [11]. This reactivity is highly selective for cysteine residues in the appropriate microenvironment, as demonstrated by the specific targeting of cysteine 239 in beta-tubulin [9] [12].

Under oxidizing conditions, batabulin shows relatively low susceptibility to oxidation due to the electron-deficient nature of the fluorinated aromatic systems [20] [23]. This resistance to oxidation contributes to its stability in biological environments where reactive oxygen species may be present. The compound is also stable under normal laboratory lighting conditions but should be protected from elevated temperatures to prevent thermal decomposition [20].

Structural Optimization Strategies

The structural optimization of batabulin and related compounds focuses on enhancing target selectivity, improving pharmacokinetic properties, and reducing potential off-target effects. Key optimization strategies center on modifications to the fluorinated aromatic systems, the sulfonamide linker region, and the aniline substituent pattern [24] [25] [26].

Fluorine substitution patterns represent a critical area for structural optimization. The pentafluorophenyl group provides optimal reactivity for covalent binding, but alternative fluorination patterns could potentially modulate binding kinetics and selectivity [27] [23]. Recent advances in fluorinated sulfonamide synthesis, including electrochemical approaches, offer new opportunities for preparing diverse fluorinated analogs with improved properties [8] [27].

The sulfonamide linker region offers opportunities for modification to enhance binding affinity and selectivity. Related tubulin-targeting agents have demonstrated that linker modifications can significantly impact both potency and selectivity profiles [26] [28]. Strategies such as incorporating rigid linkers or introducing additional hydrogen bonding elements could improve target engagement while maintaining the essential covalent binding mechanism [24] [25].

Substitution patterns on the aniline ring provide another avenue for optimization. The current methoxy and fluorine substituents represent an optimized combination, but systematic exploration of alternative substituents could yield compounds with enhanced properties [13] [24]. Factors such as lipophilicity, hydrogen bonding capacity, and steric effects all contribute to the overall binding profile and could be systematically optimized [25] [29].

Modern computational approaches, including molecular dynamics simulations and structure-based drug design, offer powerful tools for guiding structural optimization efforts [30] [31] [32]. These methods can predict the effects of structural modifications on binding affinity, selectivity, and stability, enabling more efficient optimization campaigns. The combination of computational predictions with synthetic accessibility considerations provides a rational framework for developing improved batabulin analogs [24] [26] [28].

Batabulin exhibits a unique dual binding mechanism that distinguishes it from conventional tubulin-targeting agents. The compound binds to the colchicine binding domain located at the interface between α-tubulin and β-tubulin subunits within the heterodimer [1] [2]. This binding site is positioned in the intermediate domain of β-tubulin and involves structural elements including helices H7 and H8, loop T7, and β-strands S8 and S9 [3].

The binding interaction occurs through two distinct modes. In the primary non-covalent mode, Batabulin occupies a binding pocket that largely overlaps with the colchicine binding site. The methoxybenzene and sulfonamide portions of the molecule establish van der Waals contacts with residues in the binding pocket, similar to the interaction pattern observed with other colchicine site inhibitors [1] [4]. Competition experiments demonstrate that colchicine can effectively block Batabulin binding, confirming the overlapping nature of their binding sites [1].

The secondary and more significant binding mode involves covalent modification of β-tubulin. The pentafluorophenyl ring of Batabulin undergoes nucleophilic aromatic substitution with the thiol group of cysteine-239, resulting in irreversible covalent bond formation [1] [5]. This covalent interaction represents a novel mechanism among tubulin-binding agents and confers unique pharmacological properties to the compound.

The binding process exhibits time and concentration dependence, with maximum covalent modification achieved after approximately 8 hours of incubation [1]. Under physiological conditions, binding follows pseudo-first-order kinetics with respect to tubulin concentration, suggesting that the rate-limiting step involves the nucleophilic attack on the activated aromatic ring rather than initial non-covalent association.

Covalent Modification of β-Tubulin at Cys-239

Cysteine-239 represents the sole target for covalent modification by Batabulin among the seven to eleven cysteine residues present in various β-tubulin isotypes [1]. This selectivity is remarkable given the electrophilic nature of the pentafluorophenyl ring, which could potentially react with multiple nucleophilic sites. The specificity for Cys-239 arises from several factors including its local chemical environment, accessibility, and the pre-positioning of Batabulin through non-covalent interactions within the colchicine binding domain.

Mass spectrometric analysis of trypsin-digested tubulin following Batabulin treatment identified a single radiolabeled peptide corresponding to the sequence from serine-234 to methionine-267 of β2-tubulin [1]. Edman degradation sequencing confirmed that the radioactive label was incorporated at cycle 6, corresponding to Cys-239. This finding demonstrates the exquisite selectivity of the covalent modification reaction.

The chemical mechanism involves nucleophilic aromatic substitution (SNAr) where the sulfur atom of Cys-239 attacks the carbon atom bearing the para-fluorine on the pentafluorophenyl ring [1]. The electron-withdrawing effects of the five fluorine atoms activate the aromatic ring toward nucleophilic attack, while the para-fluorine serves as an excellent leaving group. The reaction proceeds through the formation of a σ-complex intermediate, followed by elimination of fluoride ion to yield the final covalent adduct.

Structural analysis reveals that Cys-239 is located in proximity to the colchicine binding site, explaining how the non-covalent pre-binding of Batabulin positions the reactive pentafluorophenyl ring for subsequent covalent modification [1] [5]. This two-step mechanism ensures both specificity and efficiency of the covalent binding process.

Isotype Selectivity (β1, β2, and β4 Tubulin)

The isotype selectivity of Batabulin is determined by the presence or absence of cysteine at position 239 in different β-tubulin isotypes [5] [1]. Among the major β-tubulin isotypes, β1, β2, and β4 contain cysteine at this position, while β3 contains serine. This single amino acid difference is responsible for the complete selectivity of covalent modification.

Two-dimensional gel electrophoresis analysis of cellular extracts following Batabulin treatment revealed differential labeling patterns among β-tubulin isotypes [5]. The β2 and β4 isotypes showed abundant and specific labeling, while β1 exhibited lower but reproducible modification levels. No modification was detected for the β3 isotype, confirming the absolute requirement for Cys-239 in the covalent binding process.

The differential modification levels among Cys-239-containing isotypes likely reflect their relative expression levels and potential differences in their local structural environments around the binding site [5] [6]. In most cell types, β1 and β2 are the predominant isotypes, with β1 being the most commonly expressed in human tissues [6]. The brain-enriched β2 isotype and the more broadly distributed β4 isotype show the highest levels of Batabulin modification, consistent with their expression patterns and structural accessibility.

The tissue-specific expression of β-tubulin isotypes provides opportunities for targeted therapeutic approaches. The β3 isotype, which lacks Cys-239 and is resistant to Batabulin modification, is predominantly expressed in neurons and certain aggressive cancers [6] [7]. This expression pattern may contribute to tissue-specific sensitivity or resistance to Batabulin-based therapy.

| Tubulin Isotype | Cys-239 Present | Batabulin Binding | Modification Level | Key Residue |

|---|---|---|---|---|

| β1 | Yes | Covalent | Low but detectable | Cys-239 |

| β2 | Yes | Covalent | High | Cys-239 |

| β3 | No (Ser-239) | No binding | None | Ser-239 |

| β4 | Yes | Covalent | High | Cys-239 |

Structural Basis for Covalent Bond Formation

The structural basis for Batabulin's covalent binding involves precise molecular interactions within the colchicine binding domain of β-tubulin. Crystal structure analysis reveals that the colchicine binding site forms a relatively large pocket at the interface between α-tubulin and β-tubulin subunits [2] [3]. This pocket is bounded by several secondary structure elements including helices H7 and H8, loop T7, and β-strands S8 and S9.

When Batabulin binds non-covalently to this site, its pentafluorophenyl ring is positioned in close proximity to Cys-239, which is located in the T7 loop region [1] [3]. The highly electronegative fluorine atoms on the pentafluorophenyl ring create a significant electrophilic center at the para-carbon, making it susceptible to nucleophilic attack by the thiol group of Cys-239.

The binding orientation is stabilized by multiple non-covalent interactions. The methoxybenzene portion of Batabulin likely occupies a similar position to the trimethoxyphenyl ring of colchicine, establishing contacts with hydrophobic residues in the binding pocket [1] [4]. The sulfonamide linker provides appropriate spacing and orientation for positioning the reactive pentafluorophenyl ring near Cys-239.

Molecular modeling studies suggest that the covalent bond formation involves minimal structural rearrangement of the tubulin backbone [1]. The reaction occurs through an in-line transfer mechanism where the sulfur lone pair attacks the electrophilic carbon, simultaneously displacing the fluoride leaving group. The resulting C-S bond formation creates a stable covalent linkage that is resistant to hydrolysis under physiological conditions.

The structural consequences of covalent modification extend beyond the immediate binding site. The covalent attachment of Batabulin appears to lock the T7 loop in a conformation that prevents the conformational changes required for microtubule assembly [3]. This mechanism differs from non-covalent colchicine site inhibitors, which rely on occupancy-dependent inhibition that can be reversed by drug washout.

Reaction Kinetics and Binding Parameters

The kinetics of Batabulin binding to β-tubulin exhibit distinct characteristics that reflect the two-step nature of the binding mechanism. Initial non-covalent association occurs rapidly, followed by slower covalent bond formation that is rate-limiting for the overall binding process [1]. The reaction follows pseudo-first-order kinetics with respect to tubulin concentration when Batabulin is present in excess.

Time-course studies demonstrate that covalent modification increases progressively over 8 hours, after which no further increase in binding is observed [1]. This plateau likely reflects complete modification of accessible Cys-239 residues rather than equilibrium between association and dissociation, consistent with the irreversible nature of the covalent bond.

The binding stoichiometry is strictly 1:1, with one molecule of Batabulin covalently attached per tubulin heterodimer [1]. This stoichiometry is maintained across different experimental conditions and tubulin preparations, confirming the specificity of the modification reaction.

Temperature dependence studies reveal enhanced binding rates at 37°C compared to 4°C, indicating that the reaction is thermally activated [1]. This temperature dependence is consistent with the nucleophilic aromatic substitution mechanism, which requires thermal energy to overcome the activation barrier for nucleophile attack on the aromatic ring.

Competition experiments provide insights into the binding mechanism and site specificity. Colchicine effectively competes with Batabulin for binding, with IC50 values indicating overlapping binding sites [1]. In contrast, vinblastine shows no competition, confirming that Batabulin does not interact with the vinca alkaloid binding site. Paclitaxel pretreatment can block Batabulin binding, likely by stabilizing microtubules and reducing the pool of free tubulin dimers available for modification.

The irreversible nature of Batabulin binding contrasts sharply with other tubulin-targeting agents. While colchicine binding is slowly reversible and vinblastine/paclitaxel binding is readily reversible, Batabulin modification persists even after extensive washing procedures [1]. This irreversibility confers unique pharmacological properties, including prolonged duration of action and activity against multidrug-resistant cell lines that overexpress drug efflux pumps.

| Parameter | Value/Observation | Reference/Notes |

|---|---|---|

| Binding stoichiometry (mol/mol tubulin) | 1:1 (one molecule per β-tubulin) | Single covalent modification per tubulin dimer |

| Time to maximum binding (hours) | 8 (no further increase after 8h) | Time-dependent covalent bond formation |

| Temperature dependence | Enhanced at 37°C vs 4°C | Thermally activated reaction |

| pH dependence | Not extensively characterized | Nucleophilic substitution mechanism |

| Nucleotide effect | Reduced by GTP/GDP binding | Conformational protection |

| Colchicine competition | Strong competition (overlapping sites) | Colchicine binding domain overlap |

| Vinblastine competition | No competition (different sites) | Distinct vinca alkaloid site |

| Component | Role in Binding | Interaction with Tubulin |

|---|---|---|

| Pentafluorophenyl ring | Electrophilic aromatic system | Approaches Cys-239 thiol group |

| Para-fluorine atom | Leaving group in SNAr reaction | Displaced by cysteine sulfur |

| Sulfonamide linker | Structural spacer/linker | Occupies colchicine binding region |

| Methoxybenzene ring | Additional binding interactions | Contacts with binding pocket |

| Overall mechanism | Nucleophilic aromatic substitution | Forms covalent C-S bond |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Other CAS

Wikipedia

Dates

2: Kirby S, Gertler SZ, Mason W, Watling C, Forsyth P, Aniagolu J, Stagg R, Wright M, Powers J, Eisenhauer EA. Phase 2 study of T138067-sodium in patients with malignant glioma: Trial of the National Cancer Institute of Canada Clinical Trials Group. Neuro Oncol. 2005 Apr;7(2):183-8. PubMed PMID: 15831236; PubMed Central PMCID: PMC1871890.

3: Berlin JD, Venook A, Bergsland E, Rothenberg M, Lockhart AC, Rosen L. Phase II trial of T138067, a novel microtubule inhibitor, in patients with metastatic, refractory colorectal carcinoma. Clin Colorectal Cancer. 2008 Jan;7(1):44-7. doi: 10.3816/CCC.2008.n.006. PubMed PMID: 18279576.

4: Ling X, He X, Apontes P, Cao F, Azrak RG, Li F. Enhancing effectiveness of the MDR-sensitive compound T138067 using advanced treatment with negative modulators of the drug-resistant protein survivin. Am J Transl Res. 2009 Jul 15;1(4):393-405. PubMed PMID: 19956451; PubMed Central PMCID: PMC2780039.

5: Shan B, Medina JC, Santha E, Frankmoelle WP, Chou TC, Learned RM, Narbut MR, Stott D, Wu P, Jaen JC, Rosen T, Timmermans PB, Beckmann H. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors. Proc Natl Acad Sci U S A. 1999 May 11;96(10):5686-91. PubMed PMID: 10318945; PubMed Central PMCID: PMC21921.

6: Rubenstein SM, Baichwal V, Beckmann H, Clark DL, Frankmoelle W, Roche D, Santha E, Schwender S, Thoolen M, Ye Q, Jaen JC. Hydrophilic, pro-drug analogues of T138067 are efficacious in controlling tumor growth in vivo and show a decreased ability to cross the blood brain barrier. J Med Chem. 2001 Oct 25;44(22):3599-605. PubMed PMID: 11606124.

7: Frankmoelle WP, Medina JC, Shan B, Narbut MR, Beckmann H. Glutathione S-transferase metabolism of the antineoplastic pentafluorophenylsulfonamide in tissue culture and mice. Drug Metab Dispos. 2000 Aug;28(8):951-8. PubMed PMID: 10901706.

8: Fei X, Zheng QH, Wang JQ, Stone KL, Martinez TD, Miller KD, Sledge GW, Hutchins GD. Synthesis, biodistribution and micro-PET imaging of radiolabeled antimitotic agent T138067 analogues. Bioorg Med Chem Lett. 2004 Mar 8;14(5):1247-51. PubMed PMID: 14980675.

9: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.

10: Yang J, Li Y, Yan W, Li W, Qiu Q, Ye H, Chen L. Covalent modification of Cys-239 in β-tubulin by small molecules as a strategy to promote tubulin heterodimer degradation. J Biol Chem. 2019 May 17;294(20):8161-8170. doi: 10.1074/jbc.RA118.006325. Epub 2019 Apr 2. PubMed PMID: 30940730; PubMed Central PMCID: PMC6527155.

11: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jan-Feb;25(1):53-76. PubMed PMID: 12690708.

12: Kim YJ, Pannell LK, Sackett DL. Mass spectrometric measurement of differential reactivity of cysteine to localize protein-ligand binding sites. Application to tubulin-binding drugs. Anal Biochem. 2004 Sep 15;332(2):376-83. PubMed PMID: 15325307.

13: Banerjee M, Poddar A, Mitra G, Surolia A, Owa T, Bhattacharyya B. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. J Med Chem. 2005 Jan 27;48(2):547-55. PubMed PMID: 15658868.

14: von Angerer E. Tubulin as a target for anticancer drugs. Curr Opin Drug Discov Devel. 2000 Sep;3(5):575-84. PubMed PMID: 19649885.